6-Methoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one
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Description
6-Methoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H23NO6S and its molecular weight is 465.52. The purity is usually 95%.
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Biological Activity
6-Methoxy-3-(4-methoxybenzenesulfonyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered interest due to its potential biological activities, including antibacterial, anti-inflammatory, and anticancer effects. This article delves into the synthesis, mechanisms of action, and biological activities of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of this compound typically involves multiple organic reactions:
- Formation of the Quinoline Core : Achieved through Friedländer synthesis, where an aniline derivative reacts with a ketone under acidic or basic conditions.
- Substitution Reactions : Introduction of methoxy and sulfonyl groups via electrophilic aromatic substitution.
- Coupling Reactions : Final steps often involve coupling reactions like Suzuki-Miyaura coupling to introduce various phenyl groups.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. For instance, it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For example:
- Testing against Bacteria : Compounds have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored:
- Acetylcholinesterase Inhibition : Studies indicate that derivatives can inhibit AChE effectively, which may have implications for treating neurodegenerative diseases .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
- In vitro Studies : Similar compounds have shown antiproliferative effects against cancer cell lines such as A-549 and MCF7, with IC50 values indicating significant potency .
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antibacterial Screening : A study found that certain derivatives exhibited strong inhibitory effects against various bacterial strains, highlighting their potential as therapeutic agents .
- Enzyme Binding Studies : Molecular docking studies demonstrated that these compounds could effectively bind to target enzymes, providing insights into their mechanism of action .
- Anticancer Efficacy : Research on structurally similar compounds indicated promising results in inhibiting tumor growth in vitro, suggesting further investigation into their clinical applications .
Data Summary Table
Properties
IUPAC Name |
6-methoxy-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-30-18-6-4-17(5-7-18)15-26-16-24(25(27)22-14-20(32-3)10-13-23(22)26)33(28,29)21-11-8-19(31-2)9-12-21/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEOGDBCEUZWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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